![molecular formula C25H25F3N2O2 B4776444 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4776444.png)
2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide
Descripción general
Descripción
2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells, a type of immune cell. Inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that is expressed predominantly in B-cells and plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to activation of various signaling pathways that promote B-cell proliferation, survival, and differentiation. Inhibition of BTK by 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide blocks these signaling pathways, leading to decreased B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects
2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has minimal activity against other kinases, including other members of the Tec family of kinases, such as ITK and TXK. 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical models. In vivo studies have demonstrated that 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has significant antitumor activity in various mouse models of B-cell malignancies, with a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide in lab experiments include its potent and selective inhibitory activity against BTK, its good oral bioavailability and pharmacokinetic properties, and its significant antitumor activity in various mouse models of B-cell malignancies. The limitations of using 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide in lab experiments include its limited activity against other kinases, which may limit its efficacy in certain disease settings, and the lack of clinical data in humans, which may limit its translational potential.
Direcciones Futuras
For research on 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide include the evaluation of its efficacy in clinical trials in humans, the identification of biomarkers of response to 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide, the investigation of its potential use in combination with other targeted therapies or immunotherapies, and the exploration of its potential use in other disease settings, such as autoimmune diseases and inflammatory disorders.
Aplicaciones Científicas De Investigación
2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide potently inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has significant antitumor activity in various mouse models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.
Propiedades
IUPAC Name |
(E)-2-cyano-N-cycloheptyl-3-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N2O2/c26-25(27,28)21-9-5-8-19(14-21)17-32-23-12-6-7-18(15-23)13-20(16-29)24(31)30-22-10-3-1-2-4-11-22/h5-9,12-15,22H,1-4,10-11,17H2,(H,30,31)/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAJPJMMTDZFJO-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC(=CC=C3)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC(=CC=C3)C(F)(F)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.